(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride

Catalog No.
S6475972
CAS No.
2639374-84-6
M.F
C6H11ClN2O
M. Wt
162.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydroch...

CAS Number

2639374-84-6

Product Name

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride

IUPAC Name

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m0./s1

InChI Key

ZWEJRPZWECKAAK-UYXJWNHNSA-N

Canonical SMILES

C1CC2C(=O)NCC1N2.Cl

Isomeric SMILES

C1C[C@@H]2C(=O)NC[C@H]1N2.Cl

Scientific Research Applications

Research into disubstituted diazabicyclooctanes, including (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride, is ongoing. Some potential applications include:

  • Catalysis: These compounds have been investigated as potential catalysts for various chemical reactions due to their ability to bind and activate substrates. PubChem:
  • Material Science: Some disubstituted diazabicyclooctanes have been explored for their potential use in the development of new materials with specific properties. ScienceDirect:

  • Oxidation: This compound can be oxidized to form oxo derivatives, expanding its functional group diversity.
  • Reduction: Reduction reactions can yield various reduced forms, such as alcohols.
  • Substitution: Nucleophilic substitution reactions enable the introduction of different substituents onto the bicyclic framework.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various amines for substitution reactions. The conditions typically require controlled temperatures and specific solvents to facilitate desired transformations.

The biological activity of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Its structural features allow it to fit into enzyme active sites and modulate enzyme activity through interactions with key residues. This compound has been studied for its potential as a chiral auxiliary in asymmetric synthesis and as a building block in the development of pharmaceuticals.

The synthesis of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one typically involves enantioselective methods that construct the bicyclic structure from acyclic precursors containing necessary stereochemical information. One common approach includes:

  • Formation of Bicyclic Structure: Starting materials undergo stereoselective reactions to form the bicyclic scaffold.
  • Purification: The product is purified through techniques such as chromatography to isolate the desired enantiomer.

While industrial production methods are not extensively documented, laboratory techniques can be adapted for larger-scale applications with optimization of reaction conditions and purification processes.

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride has several applications across different fields:

  • Chemical Research: It serves as a valuable building block for synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biological Studies: The compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Industry: It acts as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties and reactivity.

Research has shown that (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride interacts with several biological targets, influencing their activity through specific binding interactions. These studies often focus on how the compound fits into enzyme active sites and how modifications to its structure can enhance or inhibit biological activity. Such insights are crucial for developing new therapeutic agents that leverage these interactions for improved efficacy .

Several compounds share structural similarities with (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride:

Compound NameStructureKey Differences
3-Azabicyclo[3.2.1]octane hydrochlorideSimilar core structureDifferent substituents
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochlorideSimilar bicyclic structureVariations in stereochemistry
(1R,5S)-bicyclo[3.2.1]octan-8-oneSimilar frameworkLacks nitrogen atoms

Uniqueness

The uniqueness of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride lies in its specific arrangement of nitrogen atoms within the bicyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This unique configuration enables it to act effectively as a chiral auxiliary and a versatile building block in synthetic chemistry and pharmaceutical development.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

162.0559907 g/mol

Monoisotopic Mass

162.0559907 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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